molecular formula C20H18FN3O2 B10913985 methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10913985
M. Wt: 351.4 g/mol
InChI Key: AHVKTGRYQWFSTF-UHFFFAOYSA-N
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Description

Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a fluorophenyl group, cyclopropyl groups, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The precise pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other pyrazolo[3,4-b]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique structure, featuring two cyclopropyl groups and a fluorophenyl substituent, positions it as a promising candidate for various biological applications. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C20_{20}H18_{18}FN3_{3}O2_{2}
  • Molecular Weight : 351.37 g/mol
  • CAS Number : 1011397-48-0

Preliminary studies suggest that this compound interacts with specific biological targets, potentially modulating cellular signaling pathways. The exact mechanisms are still under investigation but may involve inhibition of key enzymes or receptors involved in various diseases.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound shows potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. In vitro studies have demonstrated its ability to inhibit FGFR kinase activity effectively .
    • In vivo evaluations using xenograft models have shown significant antitumor activity, indicating its potential for further development as an anticancer agent .
  • Anti-inflammatory Effects :
    • Pyrazolo[3,4-b]pyridines have been noted for their anti-inflammatory properties. Compounds in this class often exhibit inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .
  • Other Biological Activities :
    • The broader class of pyrazolo[3,4-b]pyridines has been associated with various therapeutic effects, including antimicrobial, antiviral, and anti-diabetic activities . this compound may share these properties due to its structural similarities.

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds in the same class, the following table summarizes key features:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylateC19_{19}H17_{17}FN3_{3}O2_{2}Contains one cyclopropyl groupDifferent substitution pattern
Methyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylateC16_{16}H14_{14}FN3_{3}O2_{2}Lacks cyclopropane functionalitySimpler structure
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateC20_{20}H18_{18}FN3_{3}O2_{2}Similar pyrazolo structureVariation in methyl substitution

The dual cyclopropane substituents and specific fluorination pattern enhance its biological activity and broaden its application scope compared to simpler derivatives.

Case Studies and Research Findings

Several studies have underscored the potential of pyrazolo[3,4-b]pyridine derivatives:

  • A study evaluated a series of substituted pyrazolo[3,4-b]pyridines for their FGFR inhibitory activity and found that certain derivatives exhibited significant potency against cancer cell lines . This suggests that this compound may possess similar or enhanced properties.
  • Another research highlighted the synthesis and biological evaluation of pyrazolopyridine derivatives that demonstrated multifaceted medicinal properties including anti-inflammatory and anticancer activities .

Properties

IUPAC Name

methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-26-20(25)15-10-16(11-2-3-11)22-19-17(15)18(12-4-5-12)23-24(19)14-8-6-13(21)7-9-14/h6-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVKTGRYQWFSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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